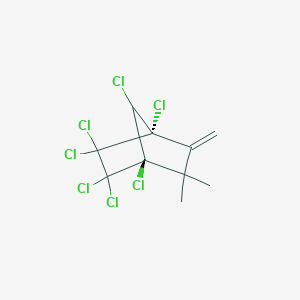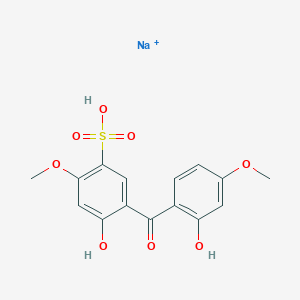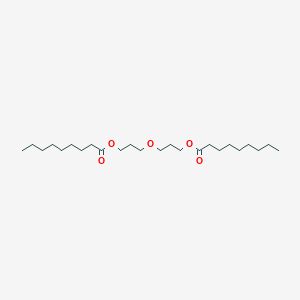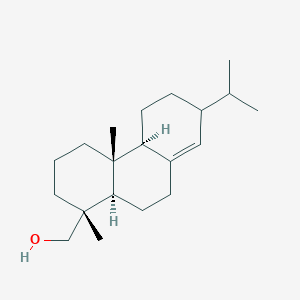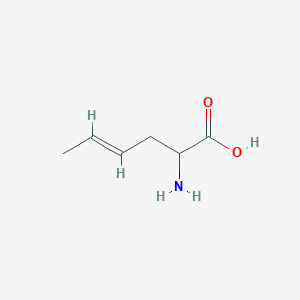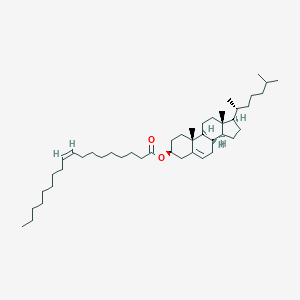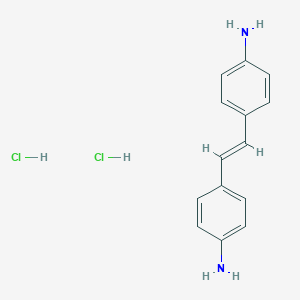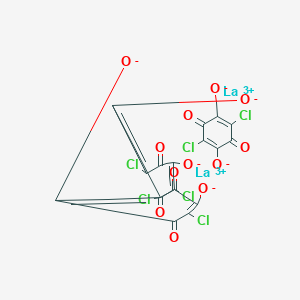
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) is a complex compound that combines the properties of chloranilic acid and lanthanum ions
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various metal cations .
Mode of Action
It is known to form stable salts with metal cations . This suggests that it may interact with its targets through ionic bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds are known to be used in photometric determination of various substances, indicating that they may play a role in light-dependent reactions .
Pharmacokinetics
Similar compounds are known to be insoluble in water but soluble in methanol , which could impact their bioavailability and distribution in the body.
Result of Action
The ability to form stable salts with metal cations suggests that it may alter the ionic balance within cells or tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. suggests that its activity may be influenced by the solvent environment. Additionally, its ability to form stable salts with metal cations suggests that the presence of these cations in the environment could impact its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) typically involves the reaction of chloranilic acid with lanthanum saltsThe reaction with lanthanum salts is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired lanthanum complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of chloranilic acid followed by its reaction with lanthanum salts in a controlled environment. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups substituted at the halogen positions .
Scientific Research Applications
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone: A similar compound with comparable chemical properties but without the lanthanum component.
2,5-Dihydroxy-1,4-benzoquinone: Another related compound with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure but with chlorine atoms at different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) lies in its combination of chloranilic acid and lanthanum ions, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32607-23-1 |
|---|---|
Molecular Formula |
C18H26Cl6La2O22 |
Molecular Weight |
1084.9 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;lanthanum;decahydrate |
InChI |
InChI=1S/3C6H2Cl2O4.2La.10H2O/c3*7-1-3(9)5(11)2(8)6(12)4(1)10;;;;;;;;;;;;/h3*9,12H;;;10*1H2 |
InChI Key |
WYDCSKVWJQQQBQ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[La+3].[La+3] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |
Key on ui other cas no. |
32607-23-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


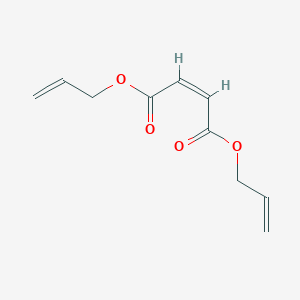
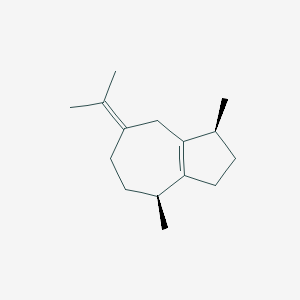
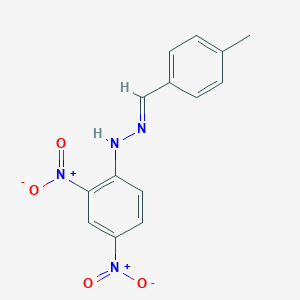
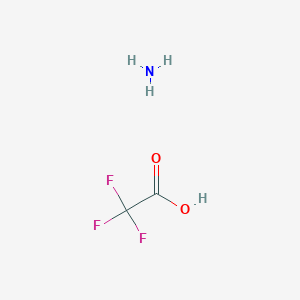
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
